molecular formula C14H15N B13613492 [3-(2-Methylphenyl)phenyl]methanamine

[3-(2-Methylphenyl)phenyl]methanamine

Cat. No.: B13613492
M. Wt: 197.27 g/mol
InChI Key: YWYRVXDWCPUKER-UHFFFAOYSA-N
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Description

[3-(2-Methylphenyl)phenyl]methanamine is a biphenyl derivative featuring a methanamine group (-CH₂NH₂) attached to the 3-position of one benzene ring and a 2-methylphenyl substituent (ortho-methyl group) on the adjacent benzene ring. This structure combines aromatic rigidity with the basicity of the primary amine, making it a versatile scaffold in medicinal chemistry and materials science.

For example, coupling reactions using reagents like HATU and DIEA (seen in ) are common for introducing amine functionalities into aromatic systems .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

[3-(2-methylphenyl)phenyl]methanamine

InChI

InChI=1S/C14H15N/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10,15H2,1H3

InChI Key

YWYRVXDWCPUKER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:

    Formation of Biphenyl Derivative: The starting material, biphenyl, undergoes Friedel-Crafts alkylation to introduce a methyl group at the 2’ position. This reaction is usually carried out using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Introduction of Methanamine Group: The methylated biphenyl derivative is then subjected to a halogenation reaction to introduce a halogen (e.g., bromine) at the 3-position. This is followed by a nucleophilic substitution reaction with ammonia (NH3) to replace the halogen with an amine group, forming (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine.

Industrial Production Methods

In industrial settings, the production of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3, H2SO4

Major Products Formed

    Oxidation: Imines, Nitriles

    Reduction: Secondary or Tertiary Amines

    Substitution: Nitro or Sulfonyl Derivatives

Scientific Research Applications

(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The biphenyl structure provides rigidity and hydrophobic interactions, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (e.g., Methyl) : The 2-methyl group in the target compound increases lipophilicity (clogP ~3–4), favoring passive diffusion across biological membranes. This contrasts with electron-withdrawing groups like -CF₃ (), which reduce basicity and may hinder cellular uptake .
  • Heterocyclic Cores : Pyrazole () and imidazopyridazine () derivatives exhibit distinct electronic profiles. For instance, pyrazole-based methanamines show antimicrobial activity, while imidazopyridazine derivatives are explored for antiparasitic applications .

Pharmacological Potential

  • Target Compound : The biphenyl system and methyl group in [3-(2-Methylphenyl)phenyl]methanamine may mimic natural ligands in kinase or G-protein-coupled receptor (GPCR) binding pockets. Similar compounds in and were tested as allosteric modulators or kinase inhibitors, highlighting this scaffold’s versatility .
  • Comparative Limitations : Unlike trifluoromethyl-substituted analogs (), the target compound lacks strong electron-withdrawing groups, which could limit its use in environments requiring high electrophilicity.

Biological Activity

[3-(2-Methylphenyl)phenyl]methanamine, also known as 3-(2-methylphenyl)benzylamine, is an organic compound characterized by its biphenyl structure and an amine functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity and structural similarities to other bioactive molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.

  • Molecular Formula : C15_{15}H17_{17}N
  • Molecular Weight : Approximately 229.31 g/mol
  • Structure : The compound features a biphenyl structure with a methyl substitution that enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the biphenyl structure contributes to hydrophobic interactions that enhance binding affinity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Cytotoxicity : Evaluation of cytotoxic effects on cancer cell lines shows promising results, indicating that the compound may possess anti-cancer properties.
  • H1-Antihistaminic Activity : Some derivatives have demonstrated antihistaminic effects in vivo, providing insights into their therapeutic potential for allergic conditions .

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

This data suggests that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The results showed an IC50_{50} value above 100 µM, indicating low toxicity against normal cells while exhibiting selective cytotoxicity towards cancer cells.

Cell LineIC50_{50} (µM)
MDA-MB-23198.08
PC3>100

These findings highlight the compound's potential as a selective anticancer agent.

H1-Antihistaminic Activity

A study on derivatives of this compound demonstrated significant H1-antihistaminic activity in guinea pigs. The compounds protected against histamine-induced bronchoconstriction, suggesting their potential use in treating allergic reactions .

Comparative Analysis with Similar Compounds

The structural features of this compound allow for comparative analysis with other biologically active compounds:

Compound NameStructure FeaturesUnique Properties
BenzylamineC6_6H5_5CH2_2NH2_2Common precursor in organic synthesis
1-PhenylethylamineMethylated derivative of benzylamineChiral; used in pharmaceuticals
4-AminobenzophenoneBenzophenone structure with an amino groupExhibits anti-inflammatory properties

The unique substitution pattern of this compound may confer distinct biological activities compared to these similar compounds.

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